2-{[allyl(2-methylbenzyl)amino]methyl}phenol
Overview
Description
2-{[allyl(2-methylbenzyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its complex structure, which includes an allyl group, a 2-methylbenzyl group, and an aminomethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[allyl(2-methylbenzyl)amino]methyl}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Aminomethylation: The aminomethyl group can be introduced using formaldehyde and a primary amine in the presence of an acid catalyst.
Phenol Functionalization: The phenol ring can be functionalized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[allyl(2-methylbenzyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-{[allyl(2-methylbenzyl)amino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[allyl(2-methylbenzyl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the allyl and aminomethyl groups can modulate the compound’s reactivity and binding affinity. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-{[allyl(2-methylbenzyl)amino]methyl}phenol: can be compared with other phenolic compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the allyl, 2-methylbenzyl, and aminomethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(2-methylphenyl)methyl-prop-2-enylamino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-12-19(13-16-9-5-4-8-15(16)2)14-17-10-6-7-11-18(17)20/h3-11,20H,1,12-14H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSMQKCOZJFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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